molecular formula C25H23N3O6S B2942811 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 847487-40-5

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2942811
CAS RN: 847487-40-5
M. Wt: 493.53
InChI Key: NJARLPYKVROXGI-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazepine, a seven-membered heterocyclic compound with a nitrogen replacing a carbon . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids.


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazepines and their derivatives are often synthesized using Michael addition reactions .


Molecular Structure Analysis

The compound contains a 1,4-thiazepine ring, which is a seven-membered ring with a nitrogen atom . It also has a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzothiazepines : The compound under discussion is a type of benzothiazepine. Levai et al. (2007) explored the synthesis of benzo[b][1,4]thiazepines through the reaction of 3-aryl-1-(3-coumarinyl)propen-1-ones with 2-aminothiophenol. These syntheses contribute to the understanding of various benzothiazepine derivatives, including the one you're interested in (Levai et al., 2007).
  • Characterization of Benzothiazepines : Nguyen et al. (2018) reported the synthesis and characterization of a new benzothiazepine derivative, providing insight into the chemical properties and structural elucidation of similar compounds (Nguyen et al., 2018).

Potential Biological Activities

  • Antitumor Activity : Yurttaş et al. (2015) synthesized benzothiazole derivatives with potential antitumor activity, offering a precedent for the exploration of similar compounds in cancer research (Yurttaş et al., 2015).
  • Antimicrobial Properties : Tailor et al. (2014) investigated substituted dibenzo[b,f][1,4]thiazepines for their antimicrobial activity. This highlights the possibility of antimicrobial applications for the compound (Tailor et al., 2014).

Novel Synthesis Techniques and Applications

  • Synthesis Methods : Al-huniti et al. (2007) described methods for synthesizing [1,4]thiazepino[2,3-h]quinolinecarboxylic acid, which could inform the synthesis of related benzothiazepine compounds (Al-huniti et al., 2007).
  • Reductive Condensation Techniques : Bates and Li (2002) explored reductive cyclization-rearrangement in nitroarenyl ketones, a technique that might be applicable in the synthesis or modification of benzothiazepine compounds (Bates & Li, 2002).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-33-20-11-10-16(12-21(20)34-2)23-14-25(30)27(19-8-3-4-9-22(19)35-23)15-24(29)26-17-6-5-7-18(13-17)28(31)32/h3-13,23H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJARLPYKVROXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

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